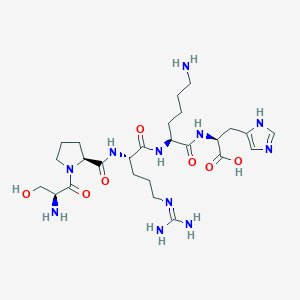
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl-: is a peptide composed of five amino acids: L-histidine, L-serine, L-proline, L-arginine, and L-lysine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl- may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically modified organisms, followed by extraction and purification.
Análisis De Reacciones Químicas
Types of Reactions
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The histidine and arginine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives.
Aplicaciones Científicas De Investigación
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the arginine residue can interact with negatively charged sites on proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- L-Histidine, L-tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-
- L-Histidine, L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl-
Uniqueness
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of histidine and arginine residues allows for specific interactions with metal ions and negatively charged biomolecules, making it valuable for various applications.
Propiedades
Número CAS |
762273-76-7 |
|---|---|
Fórmula molecular |
C26H45N11O7 |
Peso molecular |
623.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C26H45N11O7/c27-8-2-1-5-17(22(40)36-19(25(43)44)11-15-12-31-14-33-15)34-21(39)18(6-3-9-32-26(29)30)35-23(41)20-7-4-10-37(20)24(42)16(28)13-38/h12,14,16-20,38H,1-11,13,27-28H2,(H,31,33)(H,34,39)(H,35,41)(H,36,40)(H,43,44)(H4,29,30,32)/t16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
NMIFRFWXHWALPE-HVTWWXFQSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


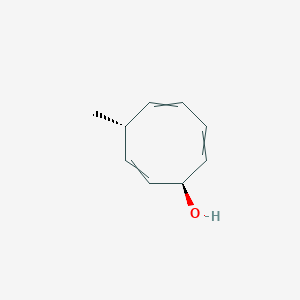

![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
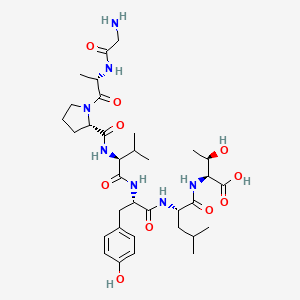
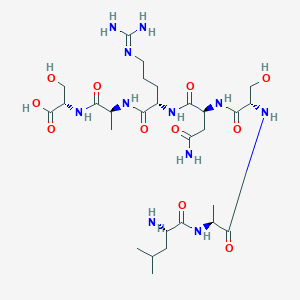
![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)
![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
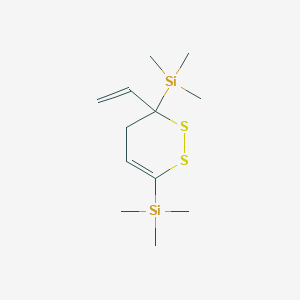
![N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14213271.png)
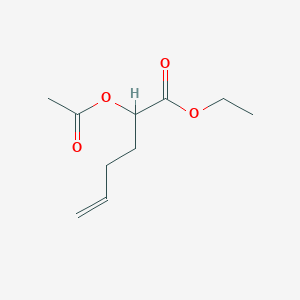
![2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine](/img/structure/B14213287.png)
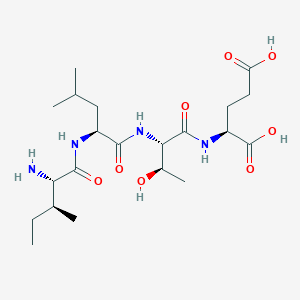

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-tryptophyl-L-leucine](/img/structure/B14213301.png)
